molecular formula C20H20N2O5 B2740399 N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-55-6

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No. B2740399
CAS RN: 868223-55-6
M. Wt: 368.389
InChI Key: PWYGRFNKNWIKOI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, also known as DIMEB, is a chemical compound that has been studied for its potential therapeutic applications. DIMEB is a member of the isoquinoline family, which has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Synthesis and Chemical Properties

A Facile Three-Step Synthesis :A study detailed a high-yielding cyclisation process to synthesize related isoquinoline derivatives, showcasing the compound's potential in efficient chemical synthesis methods (F. King, 2007).

Structural Aspects and Properties :Another research focused on the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives, highlighting the versatility of such compounds in forming complex structures with potential applications in various fields of chemistry (A. Karmakar, R. Sarma, J. Baruah, 2007).

Biological Activities

Antitumor Activity and Molecular Docking :A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the subject compound, demonstrated broad-spectrum antitumor activity, showcasing the potential of similar compounds in developing new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-13-7-8-16(18(11-13)27-3)21-19(23)12-22-10-9-14-15(20(22)24)5-4-6-17(14)26-2/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYGRFNKNWIKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

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